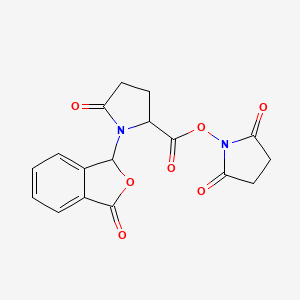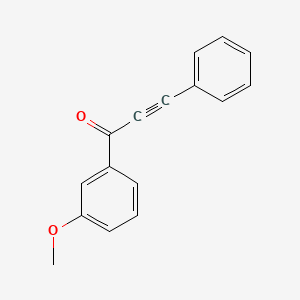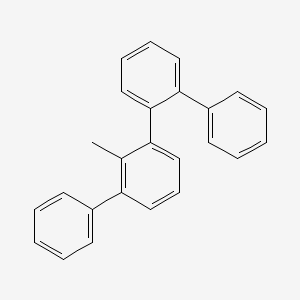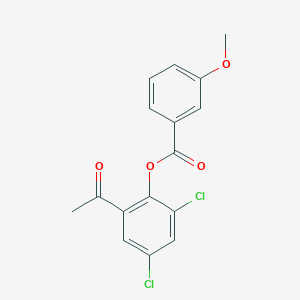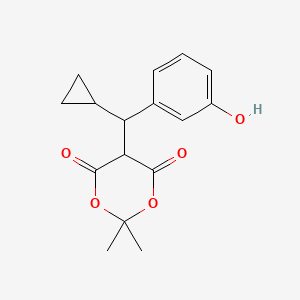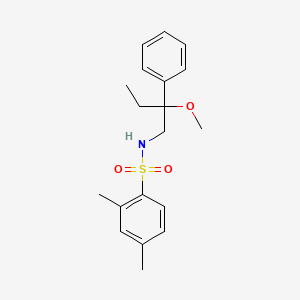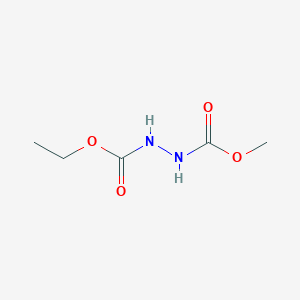
Ethyl methyl hydrazine-1,2-dicarboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl methyl hydrazine-1,2-dicarboxylate is a chemical compound characterized by its unique structure, which includes both ethyl and methyl groups attached to a hydrazine core with two carboxylate groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of ethyl methyl hydrazine-1,2-dicarboxylate typically involves the reaction of hydrazine derivatives with ethyl and methyl esters. One common method includes the condensation of ethyl hydrazinecarboxylate with methyl hydrazinecarboxylate under controlled conditions. The reaction is often carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Solvents such as ethanol or methanol are commonly used to dissolve the reactants and control the reaction temperature.
Chemical Reactions Analysis
Types of Reactions: Ethyl methyl hydrazine-1,2-dicarboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding hydrazones or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into hydrazine derivatives with different functional groups.
Substitution: The ethyl and methyl groups can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or aryl halides in the presence of a base.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydrazones, while reduction can produce various hydrazine derivatives.
Scientific Research Applications
Ethyl methyl hydrazine-1,2-dicarboxylate has a wide range of applications in scientific research, including:
Chemistry: It is used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl methyl hydrazine-1,2-dicarboxylate involves its interaction with molecular targets and pathways in biological systems. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. Additionally, it may participate in redox reactions that alter cellular processes.
Comparison with Similar Compounds
- Ethyl hydrazinecarboxylate
- Methyl hydrazinecarboxylate
- Hydrazine derivatives with different alkyl groups
Comparison: Ethyl methyl hydrazine-1,2-dicarboxylate is unique due to the presence of both ethyl and methyl groups, which confer distinct chemical properties and reactivity. Compared to similar compounds, it offers a balance of hydrophobic and hydrophilic characteristics, making it versatile for various applications.
Properties
CAS No. |
24537-37-9 |
|---|---|
Molecular Formula |
C5H10N2O4 |
Molecular Weight |
162.14 g/mol |
IUPAC Name |
methyl N-(ethoxycarbonylamino)carbamate |
InChI |
InChI=1S/C5H10N2O4/c1-3-11-5(9)7-6-4(8)10-2/h3H2,1-2H3,(H,6,8)(H,7,9) |
InChI Key |
JNDKJKPNXDZEMD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NNC(=O)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


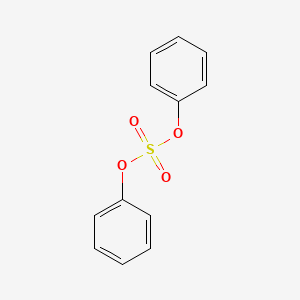

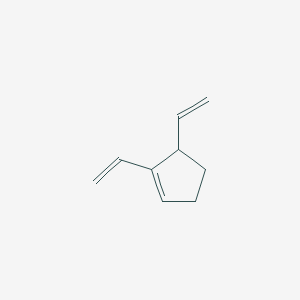

![N,N',N''-{1,3,5,2,4,6-Trioxatriborinane-2,4,6-triyltris[(2,1-phenylene)methylene]}tris(N-methylmethanamine)](/img/structure/B14137934.png)
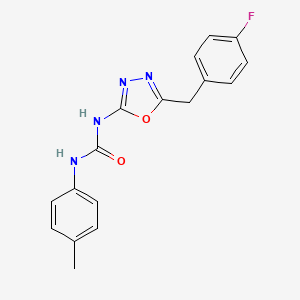
![6,13-Bis[2-(diethylamino)ethyl]-6,13-diazatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),2,4(16),8,10-pentaene-5,7,12,14-tetrone](/img/structure/B14137958.png)
